molecular formula C18H14ClNO2 B085507 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide CAS No. 135-63-7

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Cat. No. B085507
CAS RN: 135-63-7
M. Wt: 311.8 g/mol
InChI Key: XZOACPDZZYNJER-UHFFFAOYSA-N
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Description

The study and synthesis of naphthalene derivatives, including compounds with specific functional groups like chloro, hydroxy, and methyl substituents, are of significant interest in chemistry due to their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of naphthalene derivatives often involves condensation reactions, catalytic processes, and various forms of activation to introduce specific substituents into the naphthalene core. For instance, a study detailed the efficient synthesis of a novel compound through DBU-catalyzed condensation reactions, demonstrating the potential pathways that could be adapted for synthesizing "5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide" (Halim & Ibrahim, 2017).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are commonly used to investigate the equilibrium geometry, electronic structure, and various properties of naphthalene derivatives. These studies provide insights into the molecular structure and predict the behavior of novel compounds (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives, including possible reactions with chloro-s-triazines and the formation of substituted naphthanilides, is a subject of active research. These reactions often involve complex mechanisms and can lead to a variety of products depending on the reaction conditions (Budziarek & Hampson, 1971).

Physical Properties Analysis

Physical properties such as solubility, crystal structure, and melting points of naphthalene derivatives can be significantly influenced by their specific functional groups. X-ray diffraction (XRD) and other spectroscopic techniques are vital tools for characterizing these properties (Flores-Ramos et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of naphthalene derivatives, including acidity, basicity, and reactivity towards various reagents, provide a basis for understanding their behavior in chemical reactions. The electronic spectra and potential for forming dimers or other complex structures in solution are also areas of interest (Blus & Kraska, 1992).

Scientific Research Applications

Chemical Reactions and Properties

  • The study by Budziarek and Hampson (1971) discusses the reaction of 3-hydroxy-2-naphthanilide with chloro-s-triazines, revealing insights into the chemical behavior and structural transformations of related compounds. Their findings support the view that ionized 3-hydroxy-2-naphthanilide reacts with cyanuric chloride and dichloro-s-triazines to form O-s-triazinyl derivatives, which undergo further hydrolysis and rearrangement under different conditions (Budziarek & Hampson, 1971).

Applications in Histochemistry

  • Burstone (1959) introduced new histochemical techniques for the demonstration of tissue oxidase using a group of complex naphthols, which include derivatives of 3-hydroxy-2-naphthanilide. These compounds serve as new reagents for staining tissue oxidase, potentially enhancing the methods for studying cellular processes and enzyme localization within tissues (Burstone, 1959).

Synthesis and Characterization

  • Kathawate et al. (2014) explored the reaction between lawsone and aminophenol derivatives, including the synthesis and characterization of compounds with potential antiproliferative activity. Their research contributes to understanding the chemical properties and potential therapeutic applications of naphthanilide derivatives (Kathawate et al., 2014).

Antibacterial Activity

  • Choudhari et al. (2019) investigated the reactions of 2,3-dichloro-1,4-naphthoquinone with aminophenols, leading to the synthesis of compounds with evidence for hydroxy benzophenoxazine intermediates. The study evaluated the antibacterial activity of these compounds, demonstrating their potential in addressing bacterial infections and highlighting the significance of naphthanilide derivatives in developing new antibacterial agents (Choudhari et al., 2019).

Fluorescent Sensing

  • Zhang et al. (2003) developed a fluorescent sensing mechanism for anions based on 3-hydroxyl-2-naphthanilide in acetonitrile. Their findings demonstrate the compound's ability to significantly enhance fluorescence emission upon the addition of anions, indicating its utility in chemical sensing applications (Zhang et al., 2003).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-6-7-14(19)10-16(11)20-18(22)15-8-12-4-2-3-5-13(12)9-17(15)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOACPDZZYNJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059654
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy-
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Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

CAS RN

135-63-7
Record name N-(5-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name Naphthanilid KB
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Record name Naphthol AS-KB
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy-
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Record name 5'-chloro-3-hydroxy-2'-methyl-2-naphthanilide
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